molecular formula C22H18S B15170000 1,3-Dimethyl-5,6-diphenyl-2-benzothiophene CAS No. 643768-05-2

1,3-Dimethyl-5,6-diphenyl-2-benzothiophene

Cat. No.: B15170000
CAS No.: 643768-05-2
M. Wt: 314.4 g/mol
InChI Key: QRQQKVDXHWGANP-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5,6-diphenyl-2-benzothiophene is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science. This compound, with its unique structure, has garnered interest for its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5,6-diphenyl-2-benzothiophene typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in the presence of potassium carbonate at room temperature. This reaction produces benzo[b]thiophene-2-carboxylate derivatives, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5,6-diphenyl-2-benzothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiophene derivatives .

Scientific Research Applications

1,3-Dimethyl-5,6-diphenyl-2-benzothiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5,6-diphenyl-2-benzothiophene involves its interaction with specific molecular targets and pathways. For instance, in its potential anticancer activity, the compound may inhibit certain kinases or enzymes involved in cell proliferation. Molecular docking studies have shown that it can bind to the active site of receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual phenyl groups and methyl substitutions enhance its stability and reactivity compared to simpler thiophene derivatives .

Properties

CAS No.

643768-05-2

Molecular Formula

C22H18S

Molecular Weight

314.4 g/mol

IUPAC Name

1,3-dimethyl-5,6-diphenyl-2-benzothiophene

InChI

InChI=1S/C22H18S/c1-15-19-13-21(17-9-5-3-6-10-17)22(14-20(19)16(2)23-15)18-11-7-4-8-12-18/h3-14H,1-2H3

InChI Key

QRQQKVDXHWGANP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=CC2=C(S1)C)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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